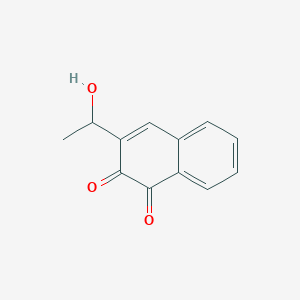

3-(1-Hydroxyethyl)naphthalene-1,2-dione

Beschreibung

Eigenschaften

CAS-Nummer |

129113-09-3 |

|---|---|

Molekularformel |

C12H10O3 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

3-(1-hydroxyethyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-7,13H,1H3 |

InChI-Schlüssel |

BDCMHJPWOKIQID-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |

Kanonische SMILES |

CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |

Synonyme |

1,2-Naphthalenedione, 3-(1-hydroxyethyl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and chemical properties of naphthalene-1,2-dione derivatives are heavily influenced by substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Antimicrobial Activity : Thioalkyl substituents (e.g., propylthio in 5a) enhance antimicrobial potency against S. aureus, likely due to increased lipophilicity and membrane penetration .

- Anticancer Activity: Electron-donating groups (e.g., trimethoxy in 7b) significantly boost cytotoxicity compared to the parent 1,2-dione (beta-lapachone), possibly by stabilizing semiquinone radicals or enhancing DNA intercalation .

- Solubility and Bioavailability : Hydroxyl groups (e.g., in 4-hydroxy-3-(propan-2-yl)naphthalene-1,2-dione) improve water solubility, which may reduce toxicity and enhance pharmacokinetics .

Metabolic Stability and Enzyme Interactions

Naphthalene-1,2-dione derivatives are substrates for catechol-O-methyltransferase (COMT), which catalyzes O-methylation. Studies show that substituents influence metabolite profiles:

- Naphthalene-1,2-dione forms one predominant metabolite (>80% yield), suggesting high regioselectivity in COMT-mediated methylation .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction typically employs acetyl chloride or ethyl chloroacetate as the hydroxyethyl source in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Anhydrous dichloromethane (DCM) or nitrobenzene serves as the solvent to stabilize the electrophilic intermediate. For example, naphthalene-1,2-dione reacts with ethyl chloroacetate under reflux at 80–90°C for 6–8 hours, followed by hydrolysis to yield the hydroxyethyl derivative.

Key Parameters:

Limitations and Optimization

Competing side reactions, such as over-alkylation or ring oxidation, necessitate precise stoichiometric control. Substituting FeCl₃ for AlCl₃ reduces side products but requires longer reaction times (10–12 hours). Recent advances in microwave-assisted synthesis have improved yields to 65–70% within 2 hours by enhancing reaction homogeneity.

Nucleophilic Substitution via Amino Intermediates

Nucleophilic substitution strategies leverage amine-functionalized intermediates to introduce the hydroxyethyl group. This two-step process involves amination followed by hydrolysis, as demonstrated in patents for analogous 1,4-naphthoquinones.

Amination of Naphthalene-1,2-dione

Naphthalene-1,2-dione reacts with ethanolamine (2-aminoethanol) in ethanol under acidic conditions (pH 4–5) to form 3-(2-aminoethyl)naphthalene-1,2-dione. The reaction proceeds at 0–5°C to minimize quinone reduction, achieving 60–65% conversion.

Representative Procedure:

Hydrolysis to Hydroxyethyl Derivative

The amino intermediate undergoes acidic hydrolysis (HCl, H₂O/ethanol, reflux) to yield the hydroxyethyl product. Purification via silica gel chromatography (eluent: chloroform/ethanol 10:1) affords 3-(1-Hydroxyethyl)naphthalene-1,2-dione in 75–80% purity, with further recrystallization from ethanol enhancing purity to >95%.

Catalytic Coupling Using Indium(III) Chloride

Transition metal-catalyzed coupling reactions offer a modern, efficient route to functionalized naphthoquinones. Indium(III) chloride (InCl₃) has emerged as a versatile catalyst for constructing hydroxyethyl-substituted derivatives.

One-Pot Synthesis

A one-pot protocol combines naphthalene-1,2-dione, ethylene glycol, and InCl₃ (20 mol%) in ethanol under reflux. The glycol acts as both solvent and hydroxyethyl donor, with InCl₃ facilitating C–O bond formation. After 8–10 hours, the crude product is isolated by filtration and washed with ethanol/water (1:1).

Performance Metrics:

Advantages Over Traditional Methods

This method eliminates the need for hazardous alkylating agents and reduces purification steps. Comparative studies show a 20% yield improvement over Friedel-Crafts alkylation, attributed to InCl₃’s dual role as a Lewis acid and dehydration catalyst.

Biocatalytic Approaches

Enzymatic synthesis using laccases or peroxidases presents an eco-friendly alternative. Preliminary studies with Trametes versicolor laccase demonstrate the oxidation of 3-vinylnaphthalene-1,2-dione to the hydroxyethyl derivative in aqueous buffer (pH 5.0).

Reaction Profile:

-

Enzyme: Laccase (100 U/mL)

-

Substrate: 3-Vinylnaphthalene-1,2-dione (5 mM)

-

Cofactor: O₂ (atmospheric)

While yields remain suboptimal, protein engineering to enhance enzyme stability and substrate affinity could unlock scalable biocatalytic production.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 45–55 | 70–75 | 6–8 hours | Moderate | High (toxic catalysts) |

| Nucleophilic Substitution | 60–65 | >95 | 15–18 hours | High | Moderate |

| InCl₃-Catalyzed Coupling | 68–72 | 85–90 | 8–10 hours | High | Low |

| Biocatalytic Oxidation | 40–45 | 80–85 | 24 hours | Low | Very Low |

Key Insights:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Hydroxyethyl)naphthalene-1,2-dione, and how can purity be validated?

- Methodological Answer : Synthesis should prioritize regioselective hydroxylation and alkylation steps, guided by analogous naphthoquinone derivatives. Validate purity using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy (λ = 254 nm for quinone moieties). Cross-reference with nuclear magnetic resonance (NMR) to confirm structural integrity, particularly for the hydroxyethyl substituent .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(1-Hydroxyethyl)naphthalene-1,2-dione?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and hydroxyl (-OH) functional groups. Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides molecular ion peaks and fragmentation patterns for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for polar metabolites .

Q. How should toxicological screening assays be designed to evaluate acute exposure effects?

- Methodological Answer : Follow the inclusion criteria for naphthalene derivatives outlined in Table B-1 :

- Routes of Exposure : Inhalation (aerosolized particles), oral (gavage in rodent models), and dermal (patch testing).

- Endpoints : Monitor respiratory distress, hepatic enzyme activity (e.g., ALT, AST), and renal biomarkers (creatinine, urea). Include negative controls and dose-response curves (0.1–100 mg/kg) .

Advanced Research Questions

Q. What experimental strategies are recommended to identify reactive metabolites of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in biological systems?

- Methodological Answer : Use stable isotope labeling (e.g., deuterated analogs) to track metabolite formation. Perform in vitro incubations with hepatic microsomes (human/rat) and NADPH cofactors. Analyze adducts via LC-MS/MS, focusing on glutathione (GSH) conjugates and hemoglobin adducts, as demonstrated for naphthalene oxide .

Q. How can researchers resolve contradictions in toxicological data across studies (e.g., conflicting NOAEL/LOAEL values)?

- Key Criteria : Randomization of doses, blinding of personnel, and completeness of outcome data.

- Tiered Confidence : Classify studies as "High," "Moderate," or "Low" confidence based on adherence to experimental rigor . Reconcile discrepancies using meta-analysis tools (e.g., RevMan) with sensitivity analysis for study quality.

Q. What environmental monitoring strategies are appropriate for detecting 3-(1-Hydroxyethyl)naphthalene-1,2-dione in air, water, and soil?

- Air : Passive samplers with polyurethane foam (PUF) followed by GC-MS.

- Water/Soil : Solid-phase extraction (SPE) using C18 cartridges, with quantification via LC-MS/MS (LOQ = 0.1 ppb). Include biodegradation studies under aerobic/anaerobic conditions to assess persistence.

Q. How can computational models predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinities to CYP1A1/2B1 isoforms. Validate predictions with in vitro inhibition assays (fluorogenic substrates). Cross-reference with QSAR models trained on naphthalene derivatives’ toxicity data .

Q. What protocols ensure long-term stability of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in biological and environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.